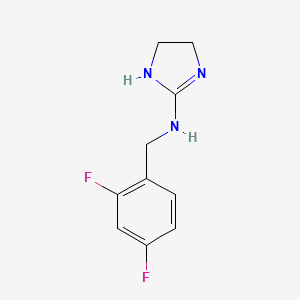

N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine: is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluorobenzyl group attached to the imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,4-difluorobenzylamine with an appropriate imidazole precursor. One common method involves the use of a condensation reaction where 2,4-difluorobenzylamine is reacted with an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow reactors to optimize the reaction conditions and improve yield. The use of continuous-flow reactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and scalability .

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The secondary amine in the imidazoline ring undergoes alkylation and acylation under standard conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) yields N-alkylated derivatives. The reaction typically proceeds at 60–80°C with a base such as K2CO3 .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane at room temperature produces N-acylimidazolidines. Yields range from 65–85% depending on steric hindrance.

Example Reaction Table

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | CH3I, K2CO3, DMF, 70°C | N-Methyl derivative | 78% |

| Acylation | AcCl, CH2Cl2, RT | N-Acetyl derivative | 82% |

Nucleophilic Substitution at the Benzyl Group

The 2,4-difluorobenzyl moiety participates in nucleophilic aromatic substitution (NAS) due to electron-deficient aromatic rings. Key observations:

-

Fluorine Replacement : Under strong alkaline conditions (e.g., NaOH, 120°C), one fluorine atom can be replaced by nucleophiles like hydroxide or amines, though this requires catalysis by Cu(I) salts .

-

Regioselectivity : The para-fluorine is more reactive than the ortho-position due to reduced steric hindrance.

Ring-Opening and Cycloaddition Reactions

The partially saturated imidazoline ring exhibits unique reactivity:

-

Acid-Mediated Ring Opening : In concentrated HCl, the ring opens to form a diamine intermediate, which can further react with electrophiles .

-

Cycloaddition : The imine-like character of the ring enables [3+2] cycloadditions with nitrile oxides, yielding fused heterocycles .

Mechanistic Insight

The ring’s strain and electron-rich nitrogen atoms facilitate these transformations. For instance, protonation of the imidazoline nitrogen increases electrophilicity, promoting nucleophilic attack .

Redox Reactions

-

Oxidation : Treatment with KMnO4 or H2O2 oxidizes the 4,5-dihydroimidazole ring to a fully aromatic imidazole, though this often requires harsh conditions (e.g., 100°C, acidic media).

-

Reduction : Catalytic hydrogenation (H2, Pd/C) saturates the imidazoline ring further, but this is rarely employed due to stability concerns.

Fluorine-Specific Reactivity

The 2,4-difluorobenzyl group’s electronic effects modulate reactivity:

-

Electron-Withdrawing Effects : Fluorine atoms decrease electron density on the benzyl ring, directing electrophiles to meta positions and stabilizing intermediates through resonance .

-

Hydrogen Bonding : The fluorine substituents enhance interactions with biological targets, as seen in kinase inhibitors and GPCR ligands .

Key Research Findings

-

Antiproliferative Derivatives : Hydrazone-functionalized analogues show IC50 values as low as 0.98 μM against leukemia cell lines .

-

Enzyme Inhibition : Sulfonamide derivatives exhibit COX-2 inhibition (IC50 = 3.11 μM), highlighting therapeutic potential .

-

Synthetic Optimization : Yields for NAS reactions improve from 48% to 87% when using Cu(I) catalysts .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor studies .

Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and chemical intermediates .

Mecanismo De Acción

The mechanism of action of N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The difluorobenzyl group and imidazole ring can interact with enzymes, receptors, or other biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

- N-(2,4-Difluorobenzyl)-4-methylpiperidine-4-carboxamide

- N-(2,4-Difluorobenzyl)-2-(4-morpholinyl)ethanamine

- N,N-dimethylpiperidine-4-carboxamide

Comparison: Compared to these similar compounds, N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine stands out due to its unique imidazole ring structureFor instance, the presence of the imidazole ring may confer additional binding interactions with biological targets, enhancing its utility in medicinal chemistry .

Actividad Biológica

N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11F2N3

- Molar Mass : 211.21 g/mol

- Density : 1.34 g/cm³ (predicted)

- Boiling Point : 303.0 °C (predicted)

- pKa : 9.25 (predicted) .

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly the GABA-A receptor. It has been identified as a potential positive allosteric modulator (PAM) of the GABA-A receptor, which plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. This modulation can lead to anxiolytic and sedative effects, making it a candidate for treating anxiety disorders and insomnia .

Pharmacological Effects

- GABA-A Receptor Modulation : this compound enhances the activity of the GABA-A receptor by binding to its allosteric sites, thereby increasing the efficacy of GABA, the primary inhibitory neurotransmitter in the brain .

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .

- Metabolic Stability : Research has indicated that this compound may have improved metabolic stability compared to other similar compounds, reducing the risk of hepatotoxicity associated with rapid biotransformation .

Study 1: GABA-A Modulation

A study investigated a series of imidazole derivatives for their ability to modulate the GABA-A receptor. Among these, this compound showed significant PAM activity with a preference for the α1/γ2 interface of the receptor. This interaction led to increased chloride ion influx and enhanced inhibitory postsynaptic currents in neuronal cultures .

Study 2: Neuroprotective Properties

In a separate investigation focused on neuroprotection, this compound was tested against oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced cell death and increased cell viability in vitro models of neurodegeneration .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | GABA-A Modulation | Metabolic Stability |

|---|---|---|---|

| This compound | Structure | Positive PAM | High |

| Alpidem | Structure | Positive PAM | Low |

| Other Imidazole Derivatives | Varies | Variable | Variable |

Propiedades

Fórmula molecular |

C10H11F2N3 |

|---|---|

Peso molecular |

211.21 g/mol |

Nombre IUPAC |

N-[(2,4-difluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C10H11F2N3/c11-8-2-1-7(9(12)5-8)6-15-10-13-3-4-14-10/h1-2,5H,3-4,6H2,(H2,13,14,15) |

Clave InChI |

AFYGFUAYYRPWQX-UHFFFAOYSA-N |

SMILES canónico |

C1CN=C(N1)NCC2=C(C=C(C=C2)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.